molecular formula C5H3N5O B13111018 Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one CAS No. 3861-27-6

Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one

Cat. No.: B13111018
CAS No.: 3861-27-6
M. Wt: 149.11 g/mol
InChI Key: WBLCYHQJQVVZMM-UHFFFAOYSA-N
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Description

Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This core structure is recognized for its diverse biological activities, serving as a key precursor or active component in the development of novel therapeutic agents. Research has identified this scaffold as a promising chemical template for developing potent small molecule antagonists. Specifically, studies have shown that 3-aryl-pyrimido[5,4-e][1,2,4]triazine-5,7-diones function as antagonists of the β-catenin/TCF transcription complex, a pathway frequently dysregulated in cancers such as colorectal cancer . These compounds inhibit Wnt/β-catenin/TCF-mediated gene activation and can promote the degradation of β-catenin via a proteasome-dependent pathway, highlighting a unique mechanism of action for targeting oncogenic signaling . Furthermore, derivatives based on the pyrimidotriazine structure have demonstrated notable in vitro anticancer activity against various human carcinoma cell lines, including lung carcinoma (A549) . The scaffold's versatility also extends to its role as a protein tyrosine phosphatase inhibitor, indicating potential applications in metabolic and signaling disorder research . This product is intended for research purposes as a building block in organic synthesis and for the exploration of new pharmacological agents. FOR RESEARCH USE ONLY (RUO). Not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3861-27-6

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

2H-pyrimido[5,4-e][1,2,4]triazin-3-one

InChI

InChI=1S/C5H3N5O/c11-5-8-3-1-6-2-7-4(3)9-10-5/h1-2H,(H,8,10,11)

InChI Key

WBLCYHQJQVVZMM-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=NNC(=O)N=C21

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrimido 5,4 E 1 2 3 Triazin 3 2h One Derivatives

Traditional Synthetic Pathways

Traditional methods for the synthesis of the pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazine core often involve sequential reactions, allowing for the controlled construction of the fused heterocyclic system. These pathways typically rely on well-established chemical transformations.

Condensation Reactions Utilizing Hydrazone Intermediates

A notable strategy for the synthesis of N(1)-substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones involves the use of pre-formed hydrazone intermediates. This approach allows for the introduction of a wide variety of substituents at the N1 and C3 positions of the final heterocyclic scaffold. nih.gov

The general sequence begins with the condensation of monosubstituted hydrazines with aromatic aldehydes to form stable hydrazones. These intermediates are then condensed with an activated pyrimidine (B1678525), such as 6-chloro-3-methyl-5-nitrouracil. This step builds the complete molecular framework, which then undergoes a final cyclization to yield the desired pyrimidotriazinedione. nih.gov

Table 1: Example of Hydrazone Formation

Reactant 1Reactant 2SolventConditionsProduct
Monosubstituted hydrazine (B178648)Aromatic aldehydeEthanol or THFRefluxHydrazone intermediate

This table illustrates the initial step in the synthesis where a hydrazine and an aldehyde are condensed to form a hydrazone, which is a key intermediate for the subsequent construction of the pyrimidotriazine ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a key step in many synthetic routes to pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazin-3(2H)-one derivatives. This step often follows the construction of a linear precursor containing all the necessary atoms for the fused ring system.

One such approach is a reductive ring closure. After condensing a hydrazone intermediate with an activated chlorouracil derivative, the resulting open-chain compound is subjected to reduction, which facilitates the cyclization to form the triazine ring. nih.gov Another method involves the nitrosative or nitrative cyclization of aldehyde hydrazones derived from 6-(1-methylhydrazino)-3-phenyluracil to produce 6-phenyl analogs of toxoflavin (B1683212). researchgate.net

Strategies for Constructing Pyrimidotriazine Frameworks

The fundamental strategy for constructing the pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazine framework often involves building the triazine ring onto a pre-existing pyrimidine scaffold. This is a common approach due to the commercial availability of a wide variety of substituted pyrimidines, particularly uracil (B121893) derivatives.

For instance, 6-aminouracils can be used as starting materials. oiccpress.com A typical sequence involves the modification of the 6-amino group to introduce a hydrazine moiety, which can then be elaborated and cyclized to form the fused 1,2,4-triazine (B1199460) ring. The use of activated uracils, such as 6-chloro-3-methyl-5-nitrouracil, is particularly effective as the chloro and nitro groups facilitate the necessary condensation and cyclization steps. nih.gov This strategy allows for the systematic variation of substituents on both the pyrimidine and the newly formed triazine ring.

Modern and Advanced Synthetic Techniques

In recent years, synthetic chemists have focused on developing more efficient and environmentally friendly methods for the synthesis of complex heterocyclic systems. These modern techniques often lead to higher yields, shorter reaction times, and the ability to generate large libraries of compounds for biological screening.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazine derivatives. For example, a five-step total synthesis of toxoflavin, a naturally occurring pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazine derivative, has been developed using microwave irradiation. researchgate.net This approach significantly reduces reaction times compared to conventional heating methods. The parallel synthesis of a library of 3-aryl-pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazine-5,7-(1H,6H)-dione derivatives has also been achieved using a microwave-assisted approach, which facilitates the de novo generation of the heterocyclic scaffold. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Synthetic StepConventional MethodMicrowave-Assisted Method
CyclizationSeveral hours of refluxMinutes
Overall YieldModerateOften higher

This table provides a general comparison, highlighting the typical advantages of using microwave irradiation in the synthesis of pyrimidotriazine derivatives, such as reduced reaction times and potentially improved yields.

Multi-Component One-Pot Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, represent a highly efficient synthetic strategy. A one-pot multi-component method has been developed for the synthesis of related tricyclic systems like pyrimido[5,4-e]azolo[1,5-a]pyrimidines and pyrimido[4,5-e] researchgate.netnih.govresearchgate.nettriazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazines. This strategy involves the reaction of vicinal amino-nitrile or amino-ethoxycarbonyl derivatives of azolo[1,5-a]pyrimidines or azolo[5,1-c] researchgate.netnih.govresearchgate.nettriazines in a system containing acetic acid, an orthoester, and an amine. While not directly forming the pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazin-3(2H)-one core, this methodology showcases a modern approach to constructing complex fused pyrimidine systems in a single, efficient step.

Regiospecific Alkylation Methodologies for Scaffold Diversification

Regiospecific alkylation is a key strategy for diversifying the pyrimido[5,4-e] nih.govnih.govtandfonline.comtriazine scaffold, allowing for the introduction of various alkyl and alkaryl substituents at specific nitrogen positions. This control over substitution patterns is crucial for structure-activity relationship studies.

A notable methodology involves the use of methylhydrazine as a surrogate for hydrazine in the synthesis of N¹(N⁸)-unsubstituted pyrimido[5,4-e]-1,2,4-triazine-5,7-diones. These intermediates can then undergo mild and regioselective functionalization at the N⁸-position with a range of alkyl and alkaryl halides. nih.gov This approach provides a facile route to compounds with variable substitution at the N¹, C³, and N⁸ positions, expanding the accessible chemical space for this pharmacologically active heterocyclic system. nih.gov

The reaction conditions for these alkylations are typically mild, ensuring the stability of the heterocyclic core while achieving high regioselectivity. The choice of base and solvent can influence the outcome of the reaction, and these parameters are often optimized to favor alkylation at the desired nitrogen atom. This methodology has proven effective in generating a diverse library of compounds for further biological evaluation.

Synthesis of Specific Analogues and Fused Systems

The versatility of the pyrimido[5,4-e] nih.govnih.govtandfonline.comtriazine core allows for the synthesis of a wide variety of analogues and fused systems. These modifications are aimed at exploring new chemical space and identifying compounds with enhanced or novel biological activities.

A novel and efficient synthetic route has been developed to produce N¹-substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, which are analogues of the natural product toxoflavin. nih.gov This method broadens the scope of possible substituents at the N¹ position, including both alkyl and, notably, aryl groups, which were previously difficult to incorporate using classical synthetic routes. nih.gov

The synthesis proceeds through the condensation of pre-formed alkyl or aryl hydrazones with 6-chloro-3-methyl-5-nitrouracil. nih.gov This is followed by a reductive ring closure to yield the desired pyrimidotriazinediones. nih.gov For aryl hydrazones, the addition to the chlorouracil often requires catalysis with aluminum trichloride. nih.gov The subsequent cyclization is achieved using zinc dust and ammonium (B1175870) chloride in aqueous ethanol. nih.gov This methodology has successfully produced a range of N¹-substituted analogues in good yields. nih.gov

N¹-SubstituentStarting HydrazineYield (%)Reference
MethylMethylhydrazine>60 nih.gov
PhenylPhenylhydrazine>60 nih.gov
4-Methoxyphenyl4-Methoxyphenylhydrazine>60 nih.gov
4-Chlorophenyl4-Chlorophenylhydrazine>60 nih.gov

An efficient and straightforward synthesis has been developed for introducing substituted amino and thio functionalities at the C-3 position of the pyrimido[5,4-e] nih.govnih.govtandfonline.comtriazine-5,7(6H,8H)-dione core. umich.edu This methodology addresses a previously underrepresented subclass of analogues with electron-releasing groups at this position. umich.edu

The synthesis starts from a common 3-chloro precursor, which is prepared in a multi-step sequence from a starting chlorouracil. umich.edu This 3-chloro intermediate serves as a versatile platform for nucleophilic substitution reactions. Generalized conditions have been established for the displacement of the chloride with various amine and sulfhydryl monomers. umich.edu For less reactive amines, such as electron-deficient aryl amines, Buchwald-Hartwig cross-coupling conditions have been successfully applied. umich.edu This approach significantly expands the diversity of substituents that can be introduced at the C-3 position. umich.edu

C-3 SubstituentReagentReaction ConditionReference
AlkylaminoAlkylamineNucleophilic Substitution umich.edu
ArylaminoArylamineNucleophilic Substitution umich.edu
Electron-deficient ArylaminoElectron-deficient ArylamineBuchwald-Hartwig Coupling umich.edu
AlkylthioAlkylthiolNucleophilic Substitution umich.edu

The synthesis of complex fused heterocyclic systems, such as pyrazolo[3',4':4,5]pyrimido[1,2-b] nih.govnih.govtandfonline.comtriazino[5,4-f] nih.govnih.govtandfonline.comtetrazine derivatives, demonstrates the utility of the pyrimidotriazine scaffold as a building block for more elaborate molecular architectures. These polycyclic systems are of interest for their potential as novel pharmacological agents.

One synthetic approach begins with the diazotization of a 3-amino nih.govnih.govtandfonline.comtriazino[5,6-b]indole, followed by coupling with malononitrile (B47326) and subsequent cyclization to form a 1-amino nih.govnih.govtandfonline.comtriazino[3',4':3,4] nih.govnih.govtandfonline.comtriazino[5,6-b]indole-2-carbonitrile intermediate. nih.gov This intermediate can then be further elaborated to construct the fused pyrimidine ring, leading to the desired polycyclic system. nih.gov The structures of these complex molecules are confirmed through various spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov

The synthesis of novel pyrimido[5',4':5,6] nih.govtandfonline.comthiazino[3,2-e] nih.govnih.govtandfonline.comtriazin-3(5H)-one systems involves the construction of a fused thiazine (B8601807) ring onto the pyrimidotriazine core. This creates a new tetracyclic heterocyclic system with potential for unique biological activities.

A key synthetic strategy involves the cyclocondensation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with an appropriate 5-amino-6-methylpyrimidine-4-thiol derivative. tandfonline.com This reaction, typically carried out in a solvent such as dimethylformamide in the presence of a base like potassium carbonate, leads to the formation of the fused thiazine ring and the desired pyrimido[5',4':5,6] nih.govtandfonline.comthiazino[3,2-e] nih.govnih.govtandfonline.comtriazin-3(5H)-one product. tandfonline.com The resulting compounds can be further functionalized, for example, by converting the carbonyl group at the 3-position to a chloro group using phosphorous oxychloride, which can then be displaced by various nucleophiles to introduce further diversity into the molecule. tandfonline.com

Reactivity and Chemical Transformations of Pyrimido 5,4 E 1 2 3 Triazin 3 2h One Derivatives

Functional Group Interconversions

Functional group interconversion represents a primary strategy for the structural modification of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine derivatives. These reactions typically involve the transformation of existing functional groups into new ones, enabling the fine-tuning of molecular properties.

Halogenated pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazines are key intermediates for further diversification, as the halogen atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The introduction of a chlorine atom is a common strategy. For instance, related pyrimido[5,4-d] nih.govnih.govmdpi.comtriazine 3-oxides have been shown to react with thionyl chloride to yield 4-chloro derivatives. rsc.org These chlorinated intermediates are highly reactive towards nucleophiles, allowing for the introduction of a variety of substituents at that position. rsc.org

A foundational synthesis for certain pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7-diones involves the use of 6-chloro-3-methyl-5-nitrouracil as a starting material. nih.govnih.gov The chloro group in this precursor is ultimately involved in the initial condensation step rather than being a functional handle on the final fused heterocycle for subsequent SNAr reactions. However, the principle of using halogenated pyrimidines highlights the importance of halogen chemistry in the synthesis of this heterocyclic system. The reactivity of these halogenated positions allows for displacement by various nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for generating analog libraries.

Table 1: Examples of Nucleophilic Substitution on Related Halogenated Heterocycles

Starting MaterialReagentProductReference
4-Chloro-pyrimidotriazineDimethylamine4-Dimethylamino-pyrimidotriazine rsc.org
4-Chloro-pyrimidotriazineHydrazine (B178648)4-Hydrazino-pyrimidotriazine rsc.org
6-Chloro-3-methyl-5-nitrouracilHydrazonesPyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7-dione core nih.govnih.gov

The incorporation of amine and thiol groups onto the pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine core is of significant interest due to the ability of these functional groups to form key hydrogen bonds and coordinate to biological targets. These functionalities can be introduced by reacting halogenated precursors with appropriate nitrogen or sulfur nucleophiles.

Studies on related 1,2,4-triazine (B1199460) systems demonstrate common pathways for these transformations. For example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a versatile building block where the thiol group can be readily alkylated with reagents like phenacyl halides. researchgate.net This S-alkylation occurs specifically on the sulfur atom, leading to derivatives such as S-phenacyl compounds. researchgate.netzsmu.edu.ua Further reaction of these intermediates can lead to cyclization, forming fused thiadiazine rings. researchgate.net While these examples are on a monocyclic triazine, the chemical principles are applicable to the fused pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine system, suggesting that thiol-containing derivatives can be similarly functionalized to introduce diverse side chains.

Table 2: Functionalization of Thiol Groups in 1,2,4-Triazine Systems

Triazine DerivativeReagentReaction TypeResulting FunctionalityReference
4-Amino-3-mercapto-1,2,4-triazin-5(4H)-onePhenacyl halidesS-AlkylationS-Phenacyl researchgate.net
4-Amino-3-mercapto-1,2,4-triazin-5(4H)-oneAcrylonitrileMichael AdditionS-(2-cyanoethyl) researchgate.net
4-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl chloridePyrimidine-2-thiolNucleophilic SubstitutionS-((pyrimidin-2-yl)thiomethyl) zsmu.edu.ua

Cyclization and Ring-Forming Reactions

Building additional rings onto the pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine framework is a powerful strategy for creating complex, polycyclic heterocyclic systems with unique three-dimensional shapes and potentially novel biological activities.

Intramolecular cyclization is a key step in many synthetic routes toward pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazines and can also be used to build further fused rings. One prominent method involves the condensation of 6-hydrazinyluracil with aldehydes to form hydrazone intermediates. nih.gov These hydrazones can then undergo nitrosation followed by an intramolecular cyclization to construct the triazine ring, yielding the final tricyclic product. nih.gov

This strategy of forming a reactive intermediate that subsequently cyclizes is a cornerstone of heterocyclic chemistry. A similar approach involves the reductive ring closure of a pyrimidine (B1678525) precursor, where a nitro group is reduced to an amine, which then attacks a nearby functional group to form the triazine ring. nih.gov The efficiency of these intramolecular reactions is often high due to favorable entropic factors. Modern methods, such as intramolecular azide-alkyne cycloadditions, are also employed to create fused triazole rings onto various scaffolds, highlighting a potential route for further annulation of the pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine core. mdpi.com

The pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine core can serve as a foundation for the construction of more elaborate polycyclic systems. Research has shown that appropriately substituted pyrimidotriazines can be converted into novel, larger heterocyclic systems. For example, derivatives of the isomeric pyrimido[5,4-d] nih.govnih.govmdpi.comtriazine have been transformed into imidazo- and pyrimido-[1′,2′-c]pyrimido[4,5-e] nih.govnih.govmdpi.comtriazine systems. rsc.org

Another synthetic strategy involves the cyclization of aminomethyl derivatives of thieno[3,2-d]pyrimidines with reagents like triethyl orthoformate. nih.gov This reaction leads to the formation of a new pyrimido[2,1-f] nih.govnih.govresearchgate.nettriazine ring, resulting in a unique pentacyclic heterocyclic system. nih.gov These methods demonstrate that by choosing precursors with appropriate vicinal functional groups, the pyrimido-triazine core can be annulated with additional rings, leading to significant increases in structural complexity and access to novel chemical space.

Diversification through Coupling Reactions

Modern cross-coupling reactions offer a robust platform for the diversification of heterocyclic scaffolds, including pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazin-3(2H)-one derivatives. Although specific literature detailing extensive use of coupling reactions on this exact core is limited, the presence of halogenated intermediates (as discussed in 3.1.1) provides the necessary handles for such transformations.

Halogenated pyrimidotriazines are ideal substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would enable the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at specific positions on the heterocyclic core. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. For example, a chloro- or bromo-substituted pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine could be coupled with a boronic acid (Suzuki reaction) to introduce a new phenyl or other aromatic group, significantly altering the molecule's steric and electronic profile. The application of these well-established coupling methodologies is a logical and powerful extension for creating diverse libraries of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine derivatives for various applications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of C-N bonds. ccspublishing.org.cnnih.govlibretexts.org This reaction is highly valued for its ability to couple a wide range of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope. ccspublishing.org.cn

While specific examples of Buchwald-Hartwig amination on halo-substituted pyrimido[5,4-e] wikipedia.orgccspublishing.org.cnnih.govtriazin-3(2H)-one derivatives are not extensively documented in publicly available literature, the reactivity of the closely related 1,2,4-triazine ring system in such transformations provides valuable insights. Research has demonstrated the feasibility of palladium-catalyzed amination on the 1,2,4-triazine core, suggesting that similar reactivity can be expected for the pyrimido[5,4-e] wikipedia.orgccspublishing.org.cnnih.govtriazine scaffold.

In a study on the amination of 3-methylthio-1,2,4-triazines, a variety of primary and secondary amines were successfully coupled to the C-3 position of the triazine ring. This transformation proceeds via a palladium-catalyzed reaction that involves the displacement of the methylthio group, acting as a leaving group. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Detailed research findings from the study on 3-methylthio-1,2,4-triazine (B189370) amination highlight the influence of various reaction parameters on the efficiency of the coupling. For instance, the choice of the palladium precursor, the ligand, the base, and the solvent all play a crucial role in the outcome of the reaction.

Key Research Findings:

Catalyst System: A combination of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand is typically employed. The choice of ligand is critical and can significantly impact the reaction yield and scope.

Base: A variety of bases can be used, with cesium carbonate (Cs₂CO₃) often proving effective.

Amine Scope: The reaction has been shown to be effective with a range of amines, including anilines and aliphatic amines. Electron-rich anilines have been observed to provide better yields.

Reaction Conditions: The reactions are typically carried out in an inert solvent, such as toluene (B28343) or dioxane, at elevated temperatures, often with the use of microwave irradiation to accelerate the reaction.

The data from these studies on 1,2,4-triazines can be extrapolated to predict the conditions for a successful Buchwald-Hartwig amination of a hypothetical 3-halo-pyrimido[5,4-e] wikipedia.orgccspublishing.org.cnnih.govtriazin-3(2H)-one derivative.

Interactive Data Table: Palladium-Catalyzed Amination of 3-Methylthio-1,2,4-triazine Derivatives

EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene12075
24-MethoxyanilinePd₂(dba)₃XantphosCs₂CO₃Toluene12085
3MorpholinePd₂(dba)₃XantphosCs₂CO₃Dioxane14068
4Benzylamine (B48309)Pd₂(dba)₃BrettPhosNaOtBuToluene11072

Oxidation Reactions of the Triazine Ring

The oxidation of nitrogen-containing heterocyclic compounds, particularly the formation of N-oxides, is a well-established transformation that can significantly alter the electronic properties and biological activity of the parent molecule. The introduction of an N-oxide moiety can enhance solubility, modulate reactivity, and provide a handle for further functionalization.

The triazine ring in the pyrimido[5,4-e] wikipedia.orgccspublishing.org.cnnih.govtriazine system is electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic makes the nitrogen atoms susceptible to oxidation by various oxidizing agents. Common reagents used for the N-oxidation of heterocyclic compounds include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a catalyst or an activating agent like an acid anhydride (B1165640).

While specific studies detailing the oxidation of the pyrimido[5,4-e] wikipedia.orgccspublishing.org.cnnih.govtriazin-3(2H)-one ring are scarce, research on the N-oxidation of other fused pyrimidine systems provides a strong basis for predicting the reactivity of this scaffold. For example, the mono-N-oxidation of various fused pyrimidine derivatives has been successfully achieved using reagents like hydrogen peroxide in the presence of trifluoroacetic anhydride (TFAA). rsc.org

Plausible Oxidation Reactions:

The oxidation of a pyrimido[5,4-e] wikipedia.orgccspublishing.org.cnnih.govtriazin-3(2H)-one derivative with an oxidizing agent like m-CPBA or H₂O₂/TFAA could potentially lead to the formation of different N-oxide isomers, depending on the relative nucleophilicity of the nitrogen atoms in the triazine ring and the reaction conditions. The nitrogen atoms at positions 1, 2, and 4 of the triazine ring are all potential sites for oxidation.

Theoretical calculations and experimental results on related fused pyrimidine systems suggest that the site of N-oxidation can be selective. rsc.org The specific outcome would likely be influenced by steric and electronic factors of the substituents on the pyrimido[5,4-e] wikipedia.orgccspublishing.org.cnnih.govtriazin-3(2H)-one core.

Interactive Data Table: Potential Oxidation Reactions of a Generic Pyrimido[5,4-e] wikipedia.orgccspublishing.org.cnnih.govtriazin-3(2H)-one Derivative

EntryOxidizing AgentSolventTemperaturePotential Product(s)
1m-CPBADichloromethaneRoom TempN-1, N-2, or N-4 oxide
2H₂O₂ / Acetic AnhydrideAcetic Acid50 °CMono-N-oxide derivative
3H₂O₂ / Trifluoroacetic AnhydrideDichloromethane0 °C to Room TempMono- or di-N-oxide derivative

Further experimental investigation is required to fully elucidate the reactivity of the pyrimido[5,4-e] wikipedia.orgccspublishing.org.cnnih.govtriazin-3(2H)-one ring towards oxidation and to characterize the resulting N-oxide products. Such studies would be valuable for expanding the chemical space of this important heterocyclic system and for the development of new derivatives with potentially enhanced biological properties.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrimido[5,4-e] urfu.rursc.orgufv.brtriazine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the molecular structure.

¹H NMR spectroscopy is instrumental in identifying the protons within the pyrimido[5,4-e] urfu.rursc.orgufv.brtriazine structure. The chemical shift (δ) of each proton provides insight into its electronic environment. For instance, in derivatives of this scaffold, the proton at position 3 of the triazine ring (CH-3) typically appears as a singlet in the downfield region, a characteristic signal confirming the integrity of the heterocyclic core. nih.govresearchgate.net Protons attached to nitrogen atoms (NH) are also readily identified, often appearing as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). nih.govnih.gov The specific positions of these signals can be influenced by substituents on the rings.

Table 1: Representative ¹H NMR Spectral Data for Pyrimido[5,4-e] urfu.rursc.orgufv.brtriazine Derivatives
Proton AssignmentChemical Shift (δ, ppm)MultiplicityReference
CH-38.60Singlet nih.govresearchgate.net
CH-N8.08Singlet nih.gov
N₃-H10.05 - 10.75Singlet researchgate.net
C₆-NH10.05 - 10.75Singlet researchgate.net
NH-pyrimidindione8.33 - 8.36Singlet nih.gov

Complementing ¹H NMR, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in the pyrimido[5,4-e] urfu.rursc.orgufv.brtriazine framework produces a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the signal for the C-3 carbon is characteristically found at approximately δ 134.2 ppm. nih.govresearchgate.net The carbonyl carbons in the pyrimidinone ring typically resonate at lower fields. This technique is vital for confirming the successful synthesis of the target fused-ring system and for characterizing substituted analogs. nih.govresearchgate.net

Table 2: Key ¹³C NMR Signals for Pyrimido[5,4-e] urfu.rursc.orgufv.brtriazine Derivatives
Carbon AssignmentChemical Shift (δ, ppm)Reference
C-3134.2 nih.govresearchgate.net
C-N(2)40.4 nih.gov
C-N(5)27.5 nih.gov
C=N148.17 nih.gov
C=O162.56 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of pyrimido[5,4-e] urfu.rursc.orgufv.brtriazine derivatives. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the molecular weight of the compound. nih.govnih.gov The subsequent fragmentation of the molecular ion provides a unique pattern that serves as a fingerprint for the molecule, offering clues about its structure. The fragmentation pathways often involve the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org This fragmentation data is crucial for confirming the identity of synthesized compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the pyrimido[5,4-e] urfu.rursc.orgufv.brtriazin-3(2H)-one structure. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this class of compounds, characteristic absorption bands confirm the presence of key structural features. The N-H groups typically show stretching vibrations in the range of 3136–3380 cm⁻¹. nih.govresearchgate.netnih.gov The carbonyl (C=O) groups of the pyrimidinone ring exhibit strong absorption bands between 1625 and 1751 cm⁻¹. nih.govresearchgate.netnih.gov Furthermore, the C=N bond of the triazine ring displays a characteristic absorption band around 1600 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Pyrimido[5,4-e] urfu.rursc.orgufv.brtriazine Derivatives
Functional GroupVibration TypeFrequency (cm⁻¹)Reference
N-HStretching3136 - 3380 nih.govresearchgate.netnih.gov
C=OStretching1625 - 1751 nih.govresearchgate.netnih.gov
C=NStretching~1600 nih.gov
C-H (Aromatic)Stretching~3000 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrimido[5,4-e] urfu.rursc.orgufv.brtriazine system, containing conjugated π-bonds, absorbs UV light, leading to the excitation of electrons to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophore. The electronic absorption spectra for 1,2,4-triazine (B1199460) derivatives can be influenced by substituents, with electron-donating or electron-withdrawing groups potentially causing a shift in the absorption maximum. mdpi.comnih.gov Studies on related triazine compounds show that they typically absorb efficiently in the UV region. sci-hub.se

High-Resolution Mass Spectrometry (HRMS)

For unequivocal confirmation of the elemental composition of a newly synthesized compound, High-Resolution Mass Spectrometry (HRMS) is the definitive technique. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula for the measured mass. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the molecular formula of a pyrimido[5,4-e] urfu.rursc.orgufv.brtriazine derivative can be confirmed, providing a high degree of confidence in its identity. mdpi.com

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that affords the unambiguous determination of a molecule's three-dimensional structure in the solid state. This method provides precise information on bond lengths, bond angles, and crystallographic parameters, which are crucial for confirming the molecular architecture of complex heterocyclic systems.

The crystallographic investigation revealed that both xanthothricin and fervenulin (B1672609) crystallize in the monoclinic system with the space group P21/c. nih.gov The analysis of the bond length distribution in both molecules indicated a significant alternation of double and ordinary bonds within the fused ring system. nih.gov

Below is a summary of the crystallographic data obtained for these two derivatives:

ParameterXanthothricin (I)Fervenulin (II)
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 9.667(6)18.270(7)
b (Å) 14.029(9)5.723(2)
c (Å) 6.914(3)18.058(7)
**β (°) **116.47(3)118.90(2)
Z 48

Data sourced from a study on the X-ray structural analysis of pyrimido-[5,4-e]-1,2,4-triazine antibiotics. nih.gov

This data underscores the utility of X-ray crystallography in providing a definitive and high-resolution depiction of the molecular structure, which is essential for understanding the structure-activity relationships of this important class of heterocyclic compounds.

Advanced Chromatographic Purity and Isomer Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and the separation of isomers of pharmaceutical compounds. For a molecule like Pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazin-3(2H)-one, which can have various positional isomers and enantiomers depending on its substitution pattern, advanced HPLC methods are critical.

The determination of purity is a crucial aspect of chemical analysis. A developed and validated HPLC method can effectively separate the main compound from any impurities, degradation products, or starting materials. For instance, the development of an HPLC method for a novel anticonvulsant agent with a related pyrazolo[3,4-d]pyrimidin-4-one core utilized an ACE C18 column with a gradient elution of a methanol (B129727) and phosphate (B84403) buffer mobile phase. rjptonline.org This approach demonstrates a common strategy for achieving the separation of related substances in heterocyclic systems.

Furthermore, the analysis of isomers, particularly enantiomers, is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the gold standard for separating enantiomers. This is often achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

A study on the enantiomeric separation of new chiral azole compounds highlights the effectiveness of various CSPs and mobile phase elution modes. mdpi.com The research demonstrated that polysaccharide-based CSPs, such as derivatized maltodextrin (B1146171) and amylose, are highly effective in separating enantiomers under normal phase, polar organic, and reversed-phase conditions. mdpi.com For example, a MaltoShell chiral stationary phase provided baseline separation for a majority of the tested azole enantiomers. mdpi.com The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantioseparation.

The resolution factor (Rs) is a key parameter in evaluating the quality of separation, with a value greater than 1.5 indicating baseline separation. mdpi.com The ability to achieve such resolution is vital for the accurate quantification of each isomer in a mixture.

Computational Approaches and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties and predict the reactivity of pyrimido[5,4-e] nih.govnih.govnih.govtriazine derivatives. Methods such as Density Functional Theory (DFT) are utilized to understand the fundamental aspects of the molecular structure. nih.gov

These computational studies can determine various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. For instance, calculations on related polynitrogen fused tetracyclic systems using hybrid density functional B3LYP and composite G4MP2 methods have been performed to determine properties like the enthalpy of formation and to obtain optimized molecular structures. superfri.org The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. These calculations help in identifying the most probable sites for electrophilic and nucleophilic attacks, guiding the synthesis of new derivatives with desired chemical properties. nih.govsuperfri.org Furthermore, computational methods can predict spectroscopic properties, such as IR absorption spectra, which can be compared with experimental data to confirm the synthesized structures. superfri.org

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterMethod of CalculationSignificance in Drug Design
HOMO/LUMO Energies DFT (e.g., B3LYP)Predicts chemical reactivity, stability, and electron-donating/accepting ability.
Molecular Electrostatic Potential (MEP) DFT, Hartree-FockIdentifies sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks.
Enthalpy of Formation Composite Methods (e.g., G4MP2)Assesses the thermodynamic stability of the molecule. superfri.org
Optimized Molecular Geometry DFT, MM2Determines the most stable 3D conformation, bond lengths, and angles, crucial for docking studies. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, allowing for the characterization of the binding affinity and interaction patterns. This method is crucial for understanding the mechanism of action of pyrimido[5,4-e] nih.govnih.govnih.govtriazine derivatives and for designing new compounds with enhanced potency.

Studies on related pyrimidine-fused heterocycles have demonstrated their potential to bind to various biological targets. For example, docking simulations have been used to investigate the binding of novel quinoline-pyrido[2,3-d]pyrimidines to the active sites of proteins like the Estrogen Receptor alpha and EGFR. nih.govresearchgate.net Similarly, docking studies of pyrido-pyrimido-thiadiazinones against the FTO protein, a therapeutic target for obesity, have shown that these compounds fit well within the active site, with binding energies ranging from -8.0 to -11.6 kcal/mol. cu.edu.eg The interactions stabilizing the ligand-protein complex typically include hydrogen bonds, hydrophobic interactions, and arene-cation interactions. cu.edu.eg By analyzing these interactions, researchers can identify key pharmacophoric features necessary for biological activity and rationally modify the ligand structure to improve binding affinity and selectivity.

Table 2: Examples of Molecular Docking Studies on Related Pyrimidine-Fused Systems

Compound ClassTarget ProteinDocking Score (Binding Energy)Key Interactions Observed
Pyrido-pyrimido-thiadiazinones FTO protein (PDB ID: 3LFM)-8.0 to -11.6 kcal/molHydrogen bonds, arene-cation interactions. cu.edu.eg
Quinoline-pyrido[2,3-d]pyrimidines Estrogen Receptor alpha, EGFRNot specifiedInvestigation of binding modes to amino acids. nih.gov
Thiazolo-pyridopyrimidines Antimicrobial Target Proteins-7.20 to -11.70 kcal/molEffective binding to active sites. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

For classes of compounds related to pyrimido[5,4-e] nih.govnih.govnih.govtriazines, 2D-QSAR studies have been successfully applied. For instance, a study on new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines resulted in statistically significant and predictive QSAR models for their anti-inflammatory activity. nih.gov QSAR models are developed by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to build an equation that relates these descriptors to the observed biological activity. Key molecular descriptors found to be important in describing the cytotoxic effects of pyrazolo-diazine and triazine analogs include dipole moment, the energy of the LUMO, solvent-accessible surface area, and heat of formation. documentsdelivered.com The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its reliability. researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET)

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial to reduce the high attrition rates of drug candidates. In silico ADMET prediction tools are widely used for this purpose.

Computational software, such as ADMET Predictor™, can assess a wide range of properties for compounds like pyrimido[5,4-e] nih.govnih.govnih.govtriazine derivatives based solely on their 2D structures. scienceopen.com These predictions help evaluate the "drug-likeness" of the compounds, indicating their potential to be developed into orally bioavailable drugs. Parameters such as aqueous solubility, permeability across biological membranes (like the blood-brain barrier), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are commonly evaluated. scienceopen.comresearchgate.net These in silico assessments help to identify potential liabilities in a compound's pharmacokinetic profile, allowing for structural modifications to be made to improve these properties before committing to costly and time-consuming experimental studies. researchgate.net

Table 3: Common Parameters Evaluated in In Silico ADMET and Drug-Likeness Prediction

Property CategorySpecific ParameterImportance in Drug Development
Absorption Caco-2 Permeability, Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.
Distribution Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB)Determines where the drug goes in the body and its availability to act on the target.
Metabolism Cytochrome P450 (CYP) Substrate/Inhibitor PredictionAssesses the compound's metabolic stability and potential for drug-drug interactions.
Excretion Renal Organic Cation Transporter (OCT2) SubstratePredicts the primary route of elimination from the body.
Toxicity hERG Inhibition, Ames Mutagenicity, CarcinogenicityIdentifies potential for adverse effects like cardiotoxicity or cancer risk.
Drug-Likeness Lipinski's Rule of Five (Ro5), Veber's RulesEvaluates physicochemical properties to assess suitability for oral administration.

Biological Activity and Mechanistic Investigations of Pyrimido 5,4 E 1 2 3 Triazin 3 2h One Analogues

Anticancer and Antitumor Activities (in vitro studies)

Derivatives of the pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine ring system have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory settings. These activities are often linked to the specific substitutions made on the core heterocyclic structure.

The cytotoxic potential of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine analogues has been evaluated against several human cancer cell lines, showing promising results.

A549 (Human Lung Carcinoma): A series of newly synthesized pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazines were screened for their cytotoxic activity against the A549 cell line. nih.govnih.gov One of the most effective compounds, designated as 6b, exhibited a potent inhibitory effect with an IC50 value of 3.6 μM, which was more potent than the reference drug 5-fluorouracil (B62378) (IC50 of 10.5 μM). nih.gov Other related compounds also showed inhibitory activities with IC50 values ranging from 26.3 to 379.4 μM. nih.govnih.gov

HepG2 (Human Liver Carcinoma): Various 1,2,4-triazine (B1199460) derivatives have been tested for their ability to inhibit the growth of HepG2 cells. dntb.gov.uabohrium.com Certain compounds demonstrated promising efficacy, with IC50 values of 2.7 μM (compound 4a), 1.5 μM (compound 5a), and 3.9 μM (compound 5b), comparing favorably to a standard antitumor drug with an IC50 of 4.6 μM. bohrium.com Other studies on related fused pyrimidine (B1678525) systems also reported significant anticancer activity against the HepG2 cell line. researchgate.netmdpi.com

HCT-116 (Human Colon Carcinoma): Pyrimidine derivatives have shown strong inhibitory effects on the HCT-116 cell line. ekb.eg For instance, certain pyrimidine-5-carbonitrile compounds demonstrated potent cytotoxic effects against HCT-116 cells. ekb.eg Additionally, some quinazoline (B50416) derivatives, which share structural similarities, displayed high antiproliferative activity against HCT-116 cells, with GI50 values between 0.622–1.81 μM. semanticscholar.org

MCF-7 (Human Breast Carcinoma): The natural pyrimidotriazine antibiotics, Fervenulin (B1672609) and its isomer Toxoflavin (B1683212), are known to exhibit cytotoxicity against MCF-7 cells. researchgate.net Synthetic 1,2,4-triazinone derivatives have also shown potent anticancer activity against MCF-7 cells, in some cases being approximately six times more potent than the reference compound podophyllotoxin. bohrium.comnih.gov These compounds were found to induce apoptosis and cause cell cycle arrest. bohrium.com Studies on other fused pyrimidine derivatives have also reported significant activity against the MCF-7 cell line, with IC50 values in the low micromolar range. researchgate.netmdpi.com

Compound ClassCell LineCompound IDIC50 (μM)Reference
Pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazineA5496b3.6 nih.gov
Pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazineA549926.3 nih.gov
1,2,4-Triazine DerivativeHepG24a2.7 bohrium.com
1,2,4-Triazine DerivativeHepG25a1.5 bohrium.com
1,2,4-Triazine DerivativeHepG25b3.9 bohrium.com
Non-fused PyridoneMCF-75a1.77 mdpi.com
Non-fused PyridoneMCF-75e1.39 mdpi.com

The anticancer effects of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine analogues are often mediated by their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition: Certain fused 1,2,4-triazine systems have been investigated as potential inhibitors of CDKs, which are crucial regulators of the cell cycle. A study on new fluorine-substituted pyrimido[1,2-b] nih.govnih.govresearchgate.nettriazines identified several compounds with inhibitory activity toward CDK2. eurjchem.comresearchgate.net Similarly, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine (B13093195) derivatives were synthesized and found to be potent and selective CDK2 inhibitors, with one compound (7f) showing a higher activity (IC50 of 0.05 μM) than the reference inhibitor roscovitine. nih.gov Furthermore, the introduction of a methyl group to the pyrido[2,3-d]pyrimidin-7-one template has been shown to confer excellent selectivity for CDK4 over other CDKs. researchgate.net

Tyrosine Kinase Enzyme Inhibition: The pyrimidine scaffold is a key component of several tyrosine kinase inhibitors. mdpi.com Analogues have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ekb.eg Other related structures, such as pyrido[2,3-d]pyrimidines, have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com

Compound ClassTarget EnzymeCompound IDIC50 (μM)Reference
Pyrimido[4,5-d]pyrimidineCDK27f0.05 nih.gov
Pyrimido[4,5-d]pyrimidineCDK27e0.25 nih.gov
Pyrimido[4,5-d]pyrimidineCDK27a0.31 nih.gov
Non-fused PyridoneVEGFR-25a0.21 mdpi.com
Non-fused PyridoneVEGFR-25e0.15 mdpi.com
Non-fused PyridoneHER-25a0.32 mdpi.com
Non-fused PyridoneHER-25e0.26 mdpi.com

A series of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7-diamine-based compounds have been identified as having inhibitory properties against a panel of protein tyrosine phosphatases, including PTP1B. nih.gov PTP1B is recognized as a negative regulator of insulin (B600854) and leptin signaling pathways, and its overactivity has been linked to type 2 diabetes, obesity, and certain cancers. patsnap.com The identified pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine derivatives showed non-selective inhibition of these phosphatases. nih.gov

While direct inhibition of Hsp90 by Pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazin-3(2H)-one analogues is not extensively documented, structurally related heterocyclic systems have shown activity in this area. For instance, NVP-BEP800, a thienopyrimidine-based compound, is an orally bioavailable inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90. mdpi.com Conversely, a study on pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7(1H,6H)-dione derivatives found them to be novel small molecule amplifiers of heat shock factor 1 (HSF1) transcriptional activity. nih.gov HSF1 is the master transcriptional regulator of the heat shock response, which includes the expression of molecular chaperones like Hsp90. These compounds were found to enhance HSF1 activity under mild heat stress, leading to significant cytoprotection in cellular toxicity models. nih.gov

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in various cancers, particularly colorectal cancer. nih.govnih.gov A series of 3-aryl-pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7-diones, developed as analogues of the natural product xanthothricin, have been identified as potent inhibitors of the Wnt/β-catenin/TCF signaling pathway. nih.govnih.govcgl.org.cn

These compounds were found to inhibit the transcription of Wnt-regulated genes. nih.gov Mechanistic studies revealed that these novel small molecules inhibit β-catenin transcriptional activity by promoting the degradation of β-catenin. nih.govnih.gov This degradation occurs via a proteasome-dependent pathway but is notably independent of the typical destruction complex components such as GSK3β, APC, AXIN2, and βTrCP. nih.govnih.gov This suggests that the compounds act directly at the level of β-catenin to inhibit its function. nih.gov

Enzyme Inhibition in Cancer Pathways

Sirtuin 1 (SIRT1) Inhibition

Sirtuin 1 (SIRT1) is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in various cellular processes, including transcription, metabolism, and genome stability. 34.237.233 As a result, it has emerged as a significant target for therapeutic intervention in a variety of diseases. The development of small molecules that can modulate sirtuin activity is an area of sustained research interest. nih.gov

While extensive research has been conducted to identify SIRT1 inhibitors, with various chemical scaffolds such as indoles and nicotinamide analogues being reported, specific studies detailing the direct inhibitory activity of Pyrimido[5,4-e] biointerfaceresearch.comresearchgate.netnih.govtriazin-3(2H)-one analogues against SIRT1 are not extensively covered in the currently available literature. 34.237.233nih.govrsc.org The research on sirtuin inhibitors has largely focused on other classes of compounds to explore their therapeutic potential, particularly in oncology. nih.gov

Antimicrobial Activities (in vitro studies)

Analogues of pyrimido[5,4-e] biointerfaceresearch.comresearchgate.netnih.govtriazine have demonstrated significant antimicrobial properties. This heterocyclic system is the essential active core of antibiotics like fervenulin, xanthothricin, and reumycin. researchgate.net Fervenulin and its isomer, toxoflavin, exhibit a wide spectrum of antibacterial and antifungal activities. researchgate.net The broad-spectrum antimicrobial potential of this class of compounds has prompted further synthesis and evaluation of novel derivatives. researchgate.netpreprints.orgpreprints.org

In vitro studies have confirmed the efficacy of pyrimido-triazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyrimido[2,1-c] biointerfaceresearch.comresearchgate.netnih.govtriazine-3,4-diones were synthesized and evaluated for their antimicrobial activity. nih.gov The investigation included testing against Staphylococcus aureus (ATCC 6535) and Escherichia coli (ATCC 8739). nih.gov Similarly, another study on pyrimido[1,2-a] biointerfaceresearch.comnih.govmdpi.comtriazine derivatives reported that all synthesized compounds exhibited antibacterial activity against E. coli and S. aureus cultures with a minimum inhibitory concentration (MIC) of 256 µg/mL. mdpi.com

Compound ClassBacterial StrainReported ActivitySource
Pyrimido[1,2-a] biointerfaceresearch.comnih.govmdpi.comtriazin-6-one derivativesE. coliMIC = 256 µg/mL mdpi.com
Pyrimido[1,2-a] biointerfaceresearch.comnih.govmdpi.comtriazin-6-one derivativesS. aureusMIC = 256 µg/mL mdpi.com
Pyrimido[2,1-c] biointerfaceresearch.comresearchgate.netnih.govtriazine-3,4-dionesE. coli (ATCC 8739)Promising activity observed nih.gov
Pyrimido[2,1-c] biointerfaceresearch.comresearchgate.netnih.govtriazine-3,4-dionesS. aureus (ATCC 6535)Promising activity observed nih.gov
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-oneE. coliSignificant activity (MIC = 6.25 µg/mL) biointerfaceresearch.com
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-oneS. aureusSignificant activity (MIC = 12.5 µg/mL) biointerfaceresearch.com

The antifungal potential of pyrimido-triazine analogues has been well-documented. The naturally occurring antibiotics fervenulin and toxoflavin, which are based on the pyrimido[5,4-e] biointerfaceresearch.comresearchgate.netnih.govtriazine core, show notable antifungal effects. researchgate.net Synthetic efforts have explored this activity further. A study investigating new annelated pyrimido[2,1-c] biointerfaceresearch.comresearchgate.netnih.govtriazines tested their efficacy against fungal strains such as Candida albicans (ATCC 10231) and Aspergillus brasiliensis (ATCC 16404), revealing promising activity. nih.gov Other research has also highlighted the potential of triazine heterocycles against C. albicans, a common opportunistic yeast. nih.govmdpi.com For example, certain spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives demonstrated stronger antifungal activity against Candida albicans than the reference drug ketoconazole. ibmc.msk.ru

Compound Class/DerivativeFungal StrainReported ActivitySource
Fervenulin / ToxoflavinVarious fungiWide spectrum antifungal activity researchgate.net
Pyrimido[2,1-c] biointerfaceresearch.comresearchgate.netnih.govtriazine-3,4-dionesCandida albicans (ATCC 10231)Promising activity observed nih.gov
Pyrimido[2,1-c] biointerfaceresearch.comresearchgate.netnih.govtriazine-3,4-dionesAspergillus brasiliensis (ATCC 16404)Promising activity observed nih.gov
Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives (9a-9d)Candida albicansStronger activity than ketoconazole ibmc.msk.ru
Pyrimido[4,5-b]quinoline derivative (D13)C. albicans, C. tropicalisMIC90 = 1-4 µg/mL semanticscholar.org

Hetero-annelated 1,2,4-triazines have been associated with clinical antiviral effects, including activity against influenza A and B viruses and anti-HIV properties. researchgate.net The broad biological activity of the pyrimidotriazine core extends to the inhibition of viral replication. nih.gov For instance, some pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Research into 1,2,4-triazolo[1,5-a]pyrimidines, a related scaffold, has identified inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. nih.gov Furthermore, peptides and other small molecules are actively being investigated as anti-influenza agents that target viral components like hemagglutinin or neuraminidase, and the triazine scaffold is considered a valuable component in the design of such inhibitors. apitherapy.comscienceopen.commdpi.com

Anti-inflammatory and Analgesic Activities (pre-clinical)

Derivatives of pyrimidine and 1,2,4-triazine have been the subject of pre-clinical investigations for their anti-inflammatory and analgesic properties. nih.govnih.govdocumentsdelivered.com Several pyrimidine analogues have been successfully developed into clinically used anti-inflammatory drugs. rsc.org The mechanism of action for many of these agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which suppresses the production of inflammatory mediators like prostaglandins. rsc.org

In pre-clinical models, various synthesized triazine derivatives have demonstrated significant analgesic and anti-inflammatory effects. One study reported that certain novel 1,2,4-triazine derivatives exhibited pronounced analgesic activity, while others displayed high anti-inflammatory activity in carrageenan-induced paw edema assays in rats. nih.gov Another study on condensed pyrimidines found that many of the synthesized compounds exerted analgesic activity comparable to indomethacin (B1671933) in acetic acid-induced writhing assays. nih.gov Some of these derivatives showed potent anti-inflammatory effects without the gastric ulceration commonly associated with NSAIDs. nih.gov

Enzyme Inhibition Beyond Oncology and Antimicrobials

The inhibitory potential of pyrimido[5,4-e] biointerfaceresearch.comresearchgate.netnih.govtriazine analogues extends to enzymes outside of cancer and microbial pathways. A notable example is the investigation of 3-aryl-pyrimido[5,4-e] biointerfaceresearch.comresearchgate.netnih.govtriazine-5,7-diones as small molecule antagonists of β-catenin/TCF transcription. nih.gov The Wnt/β-catenin signaling pathway is crucial in developmental biology and tissue homeostasis, and its dysregulation is implicated in various diseases. Using xanthothricin, a natural product with the pyrimido[5,4-e] biointerfaceresearch.comresearchgate.netnih.govtriazine core, as a lead compound, researchers synthesized analogues that potently inhibited Wnt-mediated gene activation. nih.gov Mechanistic studies revealed that these compounds inhibit β-catenin transcriptional activity by promoting its degradation through a proteasome-dependent pathway. nih.gov

Additionally, related fused pyrimidine systems have been explored as inhibitors for other key enzymes. For example, 1,2,4-triazolo[1,5-a]pyrimidines were identified as a novel class of inhibitors for the HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H) activity, which is a critical enzyme for viral replication. nih.gov

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Derivatives of 1,3,5-triazine (B166579) have been synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors. Specifically, three series of (4,6-dimethoxy-, 4,6-dipiperidino-, and 4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives were investigated. Preliminary studies on these compounds revealed that some possess inhibitory activity against MAO-A, with a notable degree of selectivity over MAO-B.

In these studies, compounds were tested for their ability to inhibit MAO-A and MAO-B using serotonin (B10506) and benzylamine (B48309) as respective substrates. Certain compounds within these series demonstrated MAO-A inhibition at levels comparable to the standard inhibitor, clorgyline. These findings suggest that the 1,3,5-triazine scaffold may be a promising starting point for the development of new, selective MAO-A inhibitors. Further formal studies are required to fully elucidate the structure-activity relationships and confirm these initial observations.

Table 1: MAO-A Inhibitory Activity of Selected 1,3,5-Triazine Derivatives

Compound MAO-A Inhibition Selectivity Acute Toxicity
7 Comparable to clorgyline More selective for MAO-A than MAO-B Not significant
18 Comparable to clorgyline More selective for MAO-A than MAO-B Not significant

| 25 | Comparable to clorgyline | More selective for MAO-A than MAO-B | Not significant |

Lipoxygenase (15-LO) Inhibition

The inhibitory potential of various compounds on lipoxygenase has been a subject of research, given the enzyme's role in inflammatory pathways. While a broad range of inhibitors have been identified for 5-lipoxygenase, including compounds like BW 755 C and nordihydroguaiaretic acid, specific data on the inhibition of 15-lipoxygenase (15-LO) by pyrimido[5,4-e]triazin-3(2H)-one analogues is not extensively detailed in the currently available literature. The focus of many studies has been on the 5-lipoxygenase pathway, which is crucial for the biosynthesis of leukotrienes.

Inorganic Pyrophosphatase Inhibition

Inorganic pyrophosphatases have been identified as potential targets for the development of novel therapeutic agents. A high-throughput screening assay designed to detect inhibitors of o-succinyl benzoic acid coenzyme A (OSB CoA) synthetase unexpectedly led to the discovery of a novel class of inorganic pyrophosphatase inhibitors based on a 1,2,4-triazine scaffold.

Subsequent lead optimization efforts resulted in the synthesis of a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives. These compounds were shown to possess antibacterial properties, and their mechanism of action is linked to the inhibition of inorganic pyrophosphatase. One particular tetracyclic triazine analogue from this series demonstrated promising antibiotic activity against a variety of drug-resistant Staphylococcus aureus strains, as well as activity against Mycobacterium tuberculosis and Bacillus anthracis, at concentrations that were not cytotoxic to mammalian cells.

Other Reported Biological Activities (pre-clinical)

Anticonvulsant Properties

The 1,2,4-triazine core and its fused heterocyclic systems have been explored for their anticonvulsant potential. Various derivatives of 1,2,4-triazinone have been designed and synthesized with the aim of identifying new anticonvulsant agents with potentially fewer side effects than existing treatments. The structural features of some of these synthesized molecules have been compared to known anticonvulsant drugs like phenytoin (B1677684) and lamotrigine, which possess an aryl ring, an electron donor, and a hydrogen bond acceptor/donor unit.

Additionally, a series of 7-substituted-5-phenyl-triazolo[1,5-a]pyrimidines were synthesized and evaluated for their anticonvulsant activity in the Maximal Electroshock (MES) test. One compound, 7-(heptyloxy)-5-phenyl-triazolo[1,5-a]pyrimidine, showed notable anticonvulsant activity with an ED50 of 84.9 mg/Kg. While this was less potent than carbamazepine, it was more potent than valproate in the same study.

Table 2: Anticonvulsant Activity of a Selectedtriazolo[1,5-a]pyrimidine Derivative

Compound Test Model ED50

| 7-(heptyloxy)-5-phenyl-triazolo[1,5-a]pyrimidine | MES | 84.9 mg/Kg |

Antihypertensive Effects

Certain nitrogen-containing heterocyclic compounds, including those with a triazine or a related pyrimidine core, have been investigated for their cardiovascular effects. Pyrazolopyrimidines, which are isomeric to the purine (B94841) core and related to pyrimidotriazines, have been reported to exhibit diverse pharmacological activities, including antihypertensive effects. Furthermore, novel 3-hydrazino-5-phenyl-1,2,4-triazines have been synthesized and evaluated for their antihypertensive activity.

Neuropharmacological Effects

The neuropharmacological potential of pyrimido[5,4-e]triazine derivatives has been explored, particularly in the context of neuroprotection. A series of pyrimido[5,4-e]triazine-5,7(1H,6H)-dione derivatives were found to exhibit a potent cytoprotective effect against rotenone-induced toxicity. Rotenone (B1679576) is an insecticide known to induce cellular stress and is used in experimental models of neurodegeneration.

Lead optimization of this series focused on improving the ratio of cytotoxicity to efficacy (CC50/EC50) and the drug metabolism and pharmacokinetic (DMPK) properties. This led to the development of compounds with a high CC50/EC50 ratio, good metabolic stability in rat microsomes, and moderate to high aqueous solubility. In addition to their cytoprotective effects, these derivatives were also investigated as small molecule amplifiers of heat shock factor 1 (HSF1) transcriptional activity. One compound, in particular, displayed potent HSF1 activity under mild heat stress and significant cytoprotection in both rotenone and oxygen-glucose deprivation cell toxicity models.

Herbicidal Properties

The pyrimido[5,4-e] nih.govjst.go.jpnih.govtriazine scaffold is a core component of several naturally occurring antibiotics with known biological activities, including herbicidal effects. nih.gov Notably, compounds like Fervenulin and its tautomeric isomer Toxoflavin, which are characterized by a 1,6-dimethylpyrimido[5,4-e] nih.govjst.go.jpnih.govtriazine-5,7(1H,6H)-dione structure, exhibit a broad spectrum of activity that includes herbicidal properties. nih.govresearchgate.net The structural similarity of these compounds to synthetic herbicides containing uracil (B121893) and 1,2,4-triazine rings suggests their potential as lead compounds for new herbicidal agents. nih.gov

Recent research has focused on the synthesis and evaluation of toxoflavin analogues to explore their structure-activity relationships (SAR) and improve their herbicidal profile. nih.gov In one extensive study, 23 analogues of toxoflavin were synthesized with various aromatic ring substitutions at the C-3 position. These compounds were then tested for herbicidal activity under both paddy and upland field conditions against a range of common weeds. nih.govnih.gov

Under upland field conditions, the parent compound, toxoflavin, showed strong activity against Echinochloa crus-galli (ECHCG) and moderate activity against Chenopodium album (CHEAL) and Amaranthus viridis (AMAVI). nih.gov The introduction of a phenyl group at the C-3 position (analogue 1a ) was found to enhance the herbicidal activity against AMAVI. nih.gov Further modifications to this phenyl ring yielded compounds with a broader herbicidal spectrum. For instance, analogues with a 2-methoxy (1n ) or 4-methoxy (1p ) substituent on the phenyl ring displayed wide-spectrum activity against ECHCG, CHEAL, and AMAVI. nih.govjst.go.jpvda.lt Similarly, the introduction of a 2-fluoro group on the benzene (B151609) ring (1b ) resulted in high herbicidal activity against both ECHCG and AMAVI. nih.govnih.gov

In paddy field conditions, different structural modifications were found to be effective. Analogues featuring a 2-trifluoromethylphenyl group (1k ) or a 2-thienyl group (1w ) at the C-3 position demonstrated excellent herbicidal activity. nih.govjst.go.jpnih.govvda.lt These findings highlight that strategic substitution on the pyrimido[5,4-e] nih.govjst.go.jpnih.govtriazine core can significantly enhance herbicidal potency and broaden the spectrum of activity. nih.gov

CompoundR Group (at C-3 Position)ConditionObserved Herbicidal ActivityReference
ToxoflavinMethylUplandPotent against ECHCG; Moderate against CHEAL, AMAVI nih.gov
1aPhenylUplandImproved activity against AMAVI; Wide spectrum nih.govnih.gov
1b2-FluorophenylUplandHigh activity against ECHCG and AMAVI nih.govnih.gov
1k2-TrifluoromethylphenylPaddyExcellent activity nih.govnih.gov
1n2-MethoxyphenylUplandWide spectrum against ECHCG, CHEAL, AMAVI nih.govnih.gov
1p4-MethoxyphenylUplandWide spectrum against ECHCG, CHEAL, AMAVI nih.govnih.gov
1w2-ThienylPaddyExcellent activity nih.govnih.gov

Structure Activity Relationship Sar Studies and Lead Compound Identification

Impact of Substituent Variation on Biological Potency and Selectivity

The core structure of pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine-5,7-dione, found in natural products like toxoflavin (B1683212) and fervenulin (B1672609), has long been recognized for its pharmacological activity. nih.gov Modern synthetic methods have enabled a systematic exploration of how different functional groups at various positions on this scaffold affect its biological profile.

The ability to introduce a variety of substituents at the N1, C3, and N8 positions has been a significant breakthrough in exploring the SAR of this heterocyclic system. nih.gov A novel synthetic methodology has been developed that facilitates the creation of a wide array of compounds with diverse substitutions at these key positions. nih.gov

Historically, analogues with substituents at the N8 position were more commonly reported, while those with aryl groups at the N1-position were notably absent from the literature. nih.gov The development of new synthetic routes has now made these N1-substituted analogues, including N1-phenyl derivatives, accessible for biological evaluation. nih.gov This allows for a direct comparison of positional isomers. For instance, the use of methylhydrazine as a surrogate for hydrazine (B178648) in the synthesis provides an entry point to N1(N8)-unsubstituted compounds, which can then be selectively and mildly functionalized at the N8-position with various alkyl and aryl-alkyl halides. nih.gov This strategic functionalization is key to probing the specific roles that substituents at each position play in molecular recognition and biological effect. A specific example of a C3-substituted derivative is 6,8-dimethyl-3-phenyl-pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine-5,7(6H,8H)-dione. nih.gov

The introduction of both aromatic and alkyl groups has been shown to modulate the biological activity of the pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine core. In the pursuit of novel anticancer agents, a series of pyrimido[5,4-e] nih.govnih.govmdpi.comtriazines were synthesized by condensing 6-hydrazinyluracil with various aromatic aldehydes. nih.gov The resulting compounds were evaluated for their cytotoxic activity against the human lung carcinoma cell line (A549). nih.gov

The results indicated that the nature of the aromatic substituent at the C3 position plays a critical role in determining the anticancer potency. nih.gov As detailed in the table below, the compound 6b, bearing a 4-chlorophenyl group, exhibited the highest activity with an IC50 value of 3.6 μM. nih.gov This suggests that an aromatic ring with specific electronic properties at this position is favorable for activity. In contrast, other substitutions, such as a 4-hydroxyphenyl (6d) or a simple phenyl group (6a), resulted in significantly lower potency. nih.gov

Anticancer Activity of C3-Substituted Pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine Derivatives Against A549 Cells
CompoundC3-SubstituentIC50 (μM)Reference
6b4-Chlorophenyl3.6 nih.gov
6e4-Nitrophenyl>10 nih.gov
6c4-Methoxyphenyl>10 nih.gov
6aPhenyl>10 nih.gov
6d4-Hydroxyphenyl>10 nih.gov

The electronic nature of the substituents significantly impacts biological activity. The superior potency of compound 6b , which features an electron-withdrawing chloro group at the para-position of the C3-phenyl ring, suggests that this electronic characteristic is beneficial for anticancer activity in this series. nih.gov In the same study, compound 6e , with a strongly electron-withdrawing nitro group, also showed notable activity, though it was less potent than 6b . nih.gov Conversely, compounds with electron-releasing groups, such as the methoxy (B1213986) group in 6c and the hydroxyl group in 6d , displayed much weaker cytotoxic effects. nih.gov This pattern indicates that electron-withdrawing substituents on the C3-aromatic ring are preferred for enhancing the anticancer potency of this scaffold against the A549 cell line.

Identification of Promising Lead Structures

Through SAR studies, several promising lead structures based on the pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine core have been identified for different therapeutic targets. These compounds serve as starting points for further optimization.

The natural products Toxoflavin and Fervenulin were the initial lead compounds that demonstrated the pharmacological potential of this heterocyclic system. nih.gov More recently, systematic screening and synthesis efforts have yielded highly potent derivatives. For instance, in a series of compounds evaluated for anticancer activity, Compound 6b (3-(4-chlorophenyl)-1,6-dimethylpyrimido[5,4-e] nih.govnih.govmdpi.comtriazine-5,7(1H,6H)-dione) emerged as a promising lead structure due to its potent activity against human lung carcinoma cells. nih.gov

In a different therapeutic area, derivatives of pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine-5,7(1H,6H)-dione were investigated as amplifiers of heat shock factor 1 (HSF1) transcriptional activity. nih.gov This effort led to the identification of Compound 4A-13 as a potent lead, demonstrating significant cytoprotection in cellular models of toxicity. nih.gov

Identified Lead Compounds Based on the Pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine Scaffold
Lead CompoundBiological Activity / TargetPotencyReference
Toxoflavin / FervenulinAntibiotic, Pharmacological ActivityN/A nih.gov
Compound 6bAnticancer (A549 cells)IC50 = 3.6 μM nih.gov
Compound 4A-13HSF1 Activity Amplifier, CytoprotectionEC50 = 2.5 μM (HSF1), EC50 = 0.23 μM (Rotenone) nih.gov

Strategies for Lead Optimization

Once a promising lead is identified, lead optimization strategies are employed to enhance its potency, selectivity, and drug-like properties. For the pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine scaffold, these strategies often involve further synthetic modifications guided by the initial SAR findings.

One key strategy is the systematic exploration of substituent space at positions known to influence activity. The lead optimization process that resulted in the discovery of Compound 4A-13 involved modifying the pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine-5,7(1H,6H)-dione core to improve its ability to amplify HSF1 activity under mild heat stress. nih.gov This process highlights a focused approach to refining a lead structure's activity for a specific biological target. nih.gov

Future Research Directions and Untapped Potentials

Development of Novel Synthetic Methodologies

The synthesis of pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazine derivatives has traditionally involved multi-step procedures. However, recent efforts have focused on developing more efficient, versatile, and environmentally benign synthetic routes.

A simple and efficient route for the synthesis of certain pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazines involves the condensation of 6-hydrazinyluracil with various aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization. nih.gov This method has been successfully used to produce a series of compounds with promising anticancer activity. nih.gov

To improve efficiency and align with the principles of green chemistry, one-pot multi-component reactions are being explored. rsc.orgresearchgate.net These reactions allow for the synthesis of complex molecules in a single step, reducing time, cost, and waste. nih.gov For instance, a multi-component one-pot method has been developed for the synthesis of related tricyclic heterocycles, demonstrating the feasibility of this approach. rsc.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating the synthesis of pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazine derivatives. nih.govresearchgate.netnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The parallel synthesis of a library of toxoflavin (B1683212) derivatives has been successfully achieved using a microwave-assisted approach, which facilitates the rapid generation of the heterocyclic scaffold and the introduction of diverse molecular fragments. researchgate.net

Future research in this area will likely focus on the development of catalytic and enantioselective synthetic methods to produce chiral pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazin-3(2H)-one derivatives with enhanced biological specificity. Furthermore, the exploration of flow chemistry and solid-phase synthesis could enable high-throughput synthesis and purification of compound libraries for biological screening.

Comprehensive Mechanistic Elucidation of Biological Activities

While numerous pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazin-3(2H)-one derivatives have demonstrated potent biological effects, a detailed understanding of their molecular mechanisms of action is often lacking. Future research should prioritize in-depth mechanistic studies to identify specific cellular targets and signaling pathways.

In the context of cancer, some derivatives have been shown to inhibit β-catenin/TCF transcriptional activity by promoting the degradation of β-catenin via a proteasome-dependent pathway. nih.gov This finding is particularly relevant for colorectal cancers, which frequently harbor mutations leading to the constitutive stabilization of β-catenin. nih.gov Further investigation is needed to fully characterize this mechanism and identify the specific components of the ubiquitin-proteasome system involved.

Other studies have pointed to the ability of certain 1,2,4-triazine-based compounds to induce cancer cell death by impairing the PDK/PDH metabolic axis, leading to cellular metabolic and redox collapse, and ultimately triggering apoptosis. unipd.it A comprehensive understanding of these metabolic effects could open new avenues for therapeutic intervention in highly aggressive cancers like pancreatic ductal adenocarcinoma. unipd.it

Beyond cancer, derivatives of pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazine-5,7(1H,6H)-dione have been identified as novel small molecule amplifiers of heat shock factor 1 (HSF1) transcriptional activity. nih.gov This activity confers significant cytoprotection in cellular models of toxicity, suggesting a potential therapeutic role in neurodegenerative diseases. nih.gov Elucidating the precise molecular interactions between these compounds and the HSF1 pathway will be crucial for their further development.

Table 1: Selected Biological Activities and Mechanisms of Pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazine Derivatives

Derivative ClassBiological ActivityMechanism of ActionReference
3-Aryl-pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazine-5,7-dionesAnticancer (Colorectal Cancer)Inhibition of β-catenin/TCF transcription via proteasome-dependent degradation of β-catenin. nih.gov
3-Amino-1,2,4-triazinesAnticancer (Pancreatic Cancer)Impairment of the PDK/PDH axis, leading to metabolic/redox cellular impairment and apoptosis. unipd.it
Pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazine-5,7(1H,6H)-dionesCytoprotectionAmplification of heat shock factor 1 (HSF1) transcriptional activity. nih.gov

Rational Design of Targeted Pyrimido[5,4-e]nih.govresearchgate.netnih.govtriazin-3(2H)-one Analogues

The versatility of the pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazine scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, will be instrumental in developing next-generation analogues with improved therapeutic profiles. nih.govmdpi.com

SAR studies have already provided valuable insights into the structural requirements for various biological activities. For example, a study on 1,2,4-triazolo[1,5-a] nih.govrsc.orgnih.govtriazin-5,7-dione and its 5-thioxo analogues as thymidine (B127349) phosphorylase inhibitors revealed that the 5-thioxo analogues exhibited significant inhibitory activity. nih.gov This information can guide the design of more potent inhibitors of this enzyme, which is involved in angiogenesis. nih.gov

Fragment-based drug design is another powerful approach for developing novel inhibitors. This strategy has been employed to design new pyrimidine-quinolone hybrids as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a key enzyme in cancer metabolism. mdpi.com By exploring different linkers between the pyrimidine (B1678525) and quinolone scaffolds, researchers can optimize the binding of these hybrids to the target enzyme. mdpi.com

The design of novel pyrimido[5,4-d]pyrimidine (B1612823) derivatives as G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes also highlights the potential of this scaffold beyond oncology. nih.gov Optimized analogues in this series have demonstrated highly potent agonistic activities and have shown efficacy in reducing blood glucose levels in animal models. nih.gov

Future efforts in this area should leverage advanced computational techniques, such as molecular docking and molecular dynamics simulations, to predict the binding modes of novel analogues and guide their synthesis. The integration of artificial intelligence and machine learning algorithms could further accelerate the drug discovery process by identifying promising lead compounds from large virtual libraries.

Exploration of New Therapeutic Areas and Biological Targets

While much of the research on pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazin-3(2H)-one derivatives has focused on their anticancer properties, their broad spectrum of biological activities suggests that they may have therapeutic potential in a variety of other diseases.

The antiviral activity of this class of compounds warrants further investigation, particularly in the context of emerging viral threats. nih.gov Some hetero-annelated 1,2,4-triazines have shown clinical antiviral effects against influenza A and B viruses, as well as anti-HIV activity. nih.gov A systematic screening of pyrimido[5,4-e] nih.govresearchgate.netnih.govtriazine libraries against a diverse panel of viruses could uncover novel antiviral agents.

The antimicrobial and antifungal effects of these compounds also represent an important area for future research, especially given the rising threat of antimicrobial resistance. nih.govresearchgate.net Identifying the specific microbial targets and mechanisms of action could lead to the development of new antibiotics and antifungals with novel modes of action.

Furthermore, the neuroprotective effects observed with some derivatives suggest a potential role in the treatment of neurodegenerative diseases. nih.gov Exploring their efficacy in animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions could open up new therapeutic avenues.

Emerging biological targets for this scaffold include protein kinases, which are key regulators of cellular processes and are often dysregulated in disease. rsc.org The discovery of 3-amino-1,2,4-triazines as selective PDK1 inhibitors highlights the potential to develop kinase inhibitors for various therapeutic applications. unipd.it Additionally, in silico studies have suggested that fused thiadiazinone derivatives of pyridopyrimidines may act as inhibitors of the fat mass and obesity-associated (FTO) protein, a potential target for anti-obesity agents. cu.edu.eg

Table 2: Potential New Therapeutic Areas and Biological Targets

Therapeutic AreaPotential Biological Target(s)Reference
Viral InfectionsViral enzymes (e.g., polymerases, proteases) nih.gov
Bacterial and Fungal InfectionsEssential microbial enzymes, cell wall components nih.govresearchgate.net
Neurodegenerative DiseasesHeat Shock Factor 1 (HSF1) nih.gov
Metabolic Disorders (e.g., Obesity)Fat mass and obesity-associated (FTO) protein cu.edu.eg
Various Cancers and Other DiseasesProtein kinases (e.g., PDK1, tyrosine kinases) unipd.itrsc.org

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